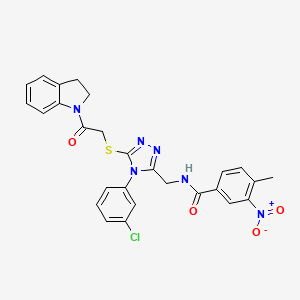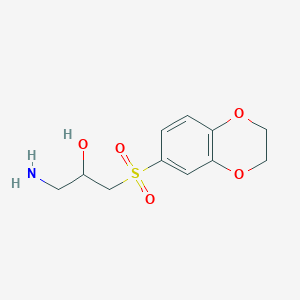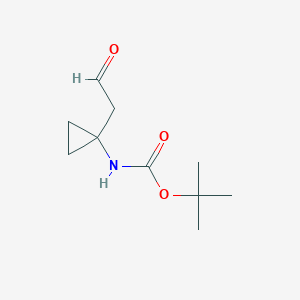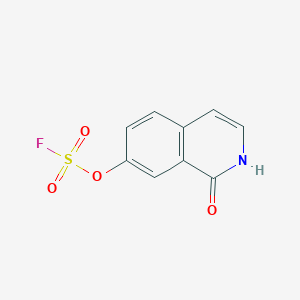![molecular formula C25H21FN2O6 B2498951 1-[2-(4-氟苯基)-2-氧乙基]-3-(3,4,5-三甲氧基苯基)喹唑啉-2,4(1H,3H)-二酮 CAS No. 899921-89-2](/img/no-structure.png)
1-[2-(4-氟苯基)-2-氧乙基]-3-(3,4,5-三甲氧基苯基)喹唑啉-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinazoline-2,4-diones typically involves multi-step chemical processes. A study by Tran et al. (2005) describes a new synthesis approach for a series of 3-amino-1H-quinazoline-2,4-diones, starting with fluorobenzoic acid. The key step involves generating the dianion of urea and subsequent intramolecular nucleophilic displacement to form the quinazolinedione ring (Tran et al., 2005). Another research by Wu et al. (2010) highlighted a metal and phosgene-free synthesis method using selenium-catalyzed carbonylation of o-nitrobenzamides under mild conditions to produce 1H-quinazoline-2,4-diones (Wu & Yu, 2010).
Molecular Structure Analysis
The molecular structure of quinazoline-2,4-diones can be elucidated through spectroscopic techniques and DFT calculations. Szyszkowska et al. (2017) conducted a study on the synthesis and spectroscopic characterization of derivatives, offering insights into the molecule's structure through spectral (NMR, IR, UV) and crystallography methods (Szyszkowska et al., 2017).
Chemical Reactions and Properties
Quinazoline-2,4-diones participate in various chemical reactions, including nucleophilic substitutions and ring expansions. The study by Kimura et al. (2012) on the [WO4]2--catalyzed chemical fixation of carbon dioxide with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones highlights the compound's reactivity and the potential for carbon dioxide fixation (Kimura et al., 2012).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding a compound's behavior under different conditions. Although specific studies on the physical properties of this compound were not directly found, the general properties of quinazoline-2,4-diones can be inferred from similar compounds within the family.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity with various reagents, define the chemical behavior and stability of the compound. Research on quinazoline-2,4-diones, including their synthesis and reactions, provides insight into these properties. For instance, the study by Ukrainets et al. (2011) on the bromination of 1-allyl-3-(2-hydroxyethyl)-1H,3H-quinazoline-2,4-dione elucidates aspects of its chemical reactivity (Ukrainets et al., 2011).
科学研究应用
合成和化学性质
- 已描述了一种用于一系列3-氨基-1H-喹唑啉-2,4-二酮的新合成途径,其中包括了所讨论的化合物。这种合成从氟苯甲酸开始,涉及生成尿素的二负离子和分子内亲核取代以形成喹唑啉二酮环(Tran et al., 2005)。
除草剂开发中的应用
- 已确定喹唑啉-2,4-二酮衍生物作为有前途的除草剂候选物。它们作为羟基苯丙酮酸二氧化酶(HPPD)的抑制剂,一些衍生物在温室试验中显示出显著的除草活性和作物安全性(Qu et al., 2021); (He et al., 2020)。
在药理学中的潜力
- 一项研究探讨了一种类似于所讨论化合物的新药物物质在应激条件下的稳定性。这项研究有助于了解喹唑啉衍生物在潜在药物应用中的稳定性(Gendugov et al., 2021)。
生物活性和合成技术
- 已报道了喹唑啉-2,4-二酮衍生物的合成及其在各种活性(如抗菌活性)中的生物评价。这突显了这些化合物在不同生物应用中的多功能性(Boshta et al., 2022); (Zhou et al., 2013)。
作用机制
安全和危害
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(3,4,5-trimethoxyphenyl)anthranilic acid with 4-fluorobenzoyl chloride followed by cyclization with urea to form the quinazoline-2,4-dione ring system. The resulting intermediate is then reacted with ethyl oxalyl chloride to introduce the oxoethyl group at the 2-position of the quinazoline ring.", "Starting Materials": [ "3-(3,4,5-trimethoxyphenyl)anthranilic acid", "4-fluorobenzoyl chloride", "urea", "ethyl oxalyl chloride" ], "Reaction": [ "Step 1: 3-(3,4,5-trimethoxyphenyl)anthranilic acid is reacted with thionyl chloride to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate 1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)anthranilic acid.", "Step 3: The intermediate is then cyclized with urea in the presence of a base such as potassium carbonate to form the quinazoline-2,4-dione ring system.", "Step 4: The resulting intermediate is then reacted with ethyl oxalyl chloride in the presence of a base such as triethylamine to introduce the oxoethyl group at the 2-position of the quinazoline ring.", "Step 5: The final compound, 1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione, is obtained after purification by column chromatography." ] } | |
CAS 编号 |
899921-89-2 |
产品名称 |
1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione |
分子式 |
C25H21FN2O6 |
分子量 |
464.449 |
IUPAC 名称 |
1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H21FN2O6/c1-32-21-12-17(13-22(33-2)23(21)34-3)28-24(30)18-6-4-5-7-19(18)27(25(28)31)14-20(29)15-8-10-16(26)11-9-15/h4-13H,14H2,1-3H3 |
InChI 键 |
ALELJMSNQBXBEB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=C(C=C4)F |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[furan-2-ylmethyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2498868.png)
![N-[(1S,2S)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide](/img/structure/B2498869.png)

![4-methoxy-7-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2498872.png)
![ethyl 2-({[(8-oxo-5,6,7,8-tetrahydro[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2498873.png)




![6-ethyl 3-methyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2498883.png)
![2-[(2-Chloro-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B2498884.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-hydroxyphenyl)acrylonitrile](/img/structure/B2498888.png)
![N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2498891.png)